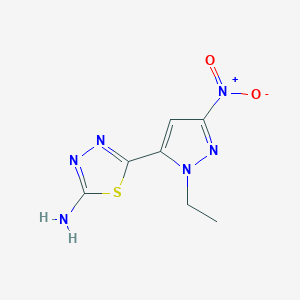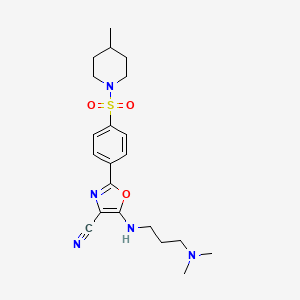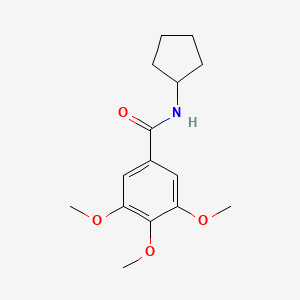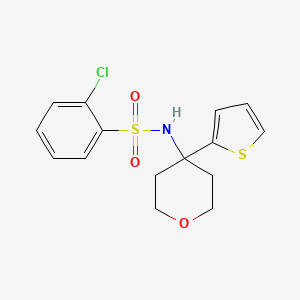
1-Cyclopropanecarbonyl-4-(5-fluoro-3-methylpyridine-2-carbonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropanecarbonyl-4-(5-fluoro-3-methylpyridine-2-carbonyl)piperazine is a chemical compound with potential applications in scientific research. It is a piperazine derivative with a cyclopropane carbonyl group and a fluoro-methylpyridine carbonyl group. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
Wirkmechanismus
The mechanism of action of 1-Cyclopropanecarbonyl-4-(5-fluoro-3-methylpyridine-2-carbonyl)piperazine is not fully understood. However, it is believed to act as a selective ligand for certain receptors, such as the dopamine D3 receptor and the sigma-1 receptor. The compound may modulate the activity of these receptors, leading to changes in neuronal signaling and behavior.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect various biochemical and physiological processes. For example, the compound has been shown to decrease the release of dopamine in the brain, which may contribute to its potential as a treatment for addiction. The compound has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. Additionally, the compound has been shown to modulate calcium signaling in cells, which may have implications for its use in studying cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Cyclopropanecarbonyl-4-(5-fluoro-3-methylpyridine-2-carbonyl)piperazine in lab experiments is its selectivity for certain receptors, which allows for more specific and targeted studies. Additionally, the compound has been shown to have good solubility in various solvents, which makes it easier to work with in lab settings. However, one limitation of using the compound is its potential toxicity, which may require careful handling and safety precautions.
Zukünftige Richtungen
There are several potential future directions for research on 1-Cyclopropanecarbonyl-4-(5-fluoro-3-methylpyridine-2-carbonyl)piperazine. One direction is to further investigate the mechanism of action of the compound and its effects on various cellular and physiological processes. Another direction is to explore the potential therapeutic applications of the compound, such as in the treatment of addiction, stroke, and traumatic brain injury. Additionally, future research could focus on developing new derivatives of the compound with improved selectivity and efficacy.
Synthesemethoden
Several methods have been reported for the synthesis of 1-Cyclopropanecarbonyl-4-(5-fluoro-3-methylpyridine-2-carbonyl)piperazine. One of the methods involves the reaction of 5-fluoro-3-methylpyridine-2-carboxylic acid with cyclopropanecarbonyl chloride in the presence of triethylamine, followed by the reaction with piperazine in the presence of N,N-dimethylformamide. Another method involves the reaction of 5-fluoro-3-methylpyridine-2-carboxylic acid with cyclopropanecarbonyl isocyanate in the presence of triethylamine, followed by the reaction with piperazine in the presence of tetrahydrofuran. The purity and yield of the compound depend on the reaction conditions and the purification method used.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropanecarbonyl-4-(5-fluoro-3-methylpyridine-2-carbonyl)piperazine has potential applications in scientific research as a tool compound for studying the function of certain proteins and receptors. For example, the compound has been used to study the role of the dopamine D3 receptor in addiction and reward-related behaviors. The compound has also been used to study the function of the sigma-1 receptor, which is involved in various physiological processes such as pain perception, neuroprotection, and cellular stress response.
Eigenschaften
IUPAC Name |
cyclopropyl-[4-(5-fluoro-3-methylpyridine-2-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2/c1-10-8-12(16)9-17-13(10)15(21)19-6-4-18(5-7-19)14(20)11-2-3-11/h8-9,11H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCUEYYJKMRUTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)N2CCN(CC2)C(=O)C3CC3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 3-(1,3-benzothiazol-2-yl)-2-[(3-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2412098.png)



![3-Chloro-4-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione](/img/structure/B2412104.png)
![Methyl 1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylate;dihydrochloride](/img/structure/B2412105.png)
![2-[(2R)-piperazin-2-yl]acetonitrile dihydrochloride](/img/structure/B2412106.png)


![1-(2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2412113.png)
